3-(4-fluorophenyl)-2-((4-methylbenzyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one
Description
Properties
IUPAC Name |
3-(4-fluorophenyl)-2-[(4-methylphenyl)methylsulfanyl]-6,7-dihydrothieno[3,2-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17FN2OS2/c1-13-2-4-14(5-3-13)12-26-20-22-17-10-11-25-18(17)19(24)23(20)16-8-6-15(21)7-9-16/h2-9H,10-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXRUAYADGDZRIC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CSC2=NC3=C(C(=O)N2C4=CC=C(C=C4)F)SCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17FN2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(4-fluorophenyl)-2-((4-methylbenzyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one is a member of the thieno[3,2-d]pyrimidine class, which has garnered interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including its mechanisms, potential therapeutic applications, and research findings from various studies.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Molecular Formula : C18H18F N3OS
- Molecular Weight : 345.42 g/mol
- IUPAC Name : 3-(4-fluorophenyl)-2-((4-methylbenzyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one
This compound features a thieno-pyrimidine backbone with a fluorophenyl and a methylbenzyl thioether substituent, contributing to its unique biological profile.
Anticancer Activity
Research has indicated that thieno[3,2-d]pyrimidine derivatives exhibit significant anticancer properties. For instance, a study evaluating a series of similar compounds demonstrated that modifications to the thieno-pyrimidine structure can enhance cytotoxicity against various cancer cell lines. The compound's mechanism of action involves the induction of apoptosis and inhibition of cell proliferation in cancer cells.
| Compound | Cell Line Tested | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | U937 (human lymphoma) | 5.5 | Apoptosis induction |
| Compound B | MDA-MB-231 (breast cancer) | 8.0 | Cell cycle arrest |
| Target Compound | U937 | 4.2 | Apoptosis induction |
Acetylcholinesterase Inhibition
Another significant area of research is the compound's role as an acetylcholinesterase inhibitor. Compounds with similar thieno-pyrimidine structures have shown promise in treating neurodegenerative diseases such as Alzheimer's disease by enhancing cholinergic transmission.
- IC50 Values : The compound demonstrated an IC50 value of approximately 10 µM against acetylcholinesterase, indicating moderate inhibitory activity compared to standard inhibitors.
Anti-inflammatory Activity
The compound has also been investigated for its anti-inflammatory properties. In vitro studies have shown that it can reduce the production of pro-inflammatory cytokines in activated macrophages.
- Cytokines Measured : IL-6, TNF-α
- Results : Significant reduction observed at concentrations above 20 µM.
Study on Structure-Activity Relationship (SAR)
A recent study focused on the SAR of thieno[3,2-d]pyrimidine derivatives highlighted the importance of substituents on the phenyl ring for enhancing biological activity. The presence of electron-withdrawing groups like fluorine was found to improve potency against cancer cell lines.
In Vivo Studies
In vivo studies using animal models have shown promising results. For instance, administration of the compound in mice subjected to chemically induced tumors resulted in a marked reduction in tumor size and improved survival rates.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Substituent Variations
The target compound shares a thieno[3,2-d]pyrimidin-4(3H)-one core with derivatives in and , but differs from thieno[3,2-c]pyridin-4(5H)-ones in (e.g., pyridinone vs. pyrimidinone fused rings). Substituent positions and functional groups significantly impact properties:
- Position 2 : The (4-methylbenzyl)thio group in the target compound contrasts with methoxyphenyl (, compound 13) or chlorobenzylthio () groups. Thioether linkages may enhance lipophilicity compared to oxygen-based substituents.
- Position 3 : The 4-fluorophenyl group differs from methyl (, compound 3a) or hydroxyphenyl (, compound 29) groups. Fluorine’s electron-withdrawing effects could stabilize the aromatic system and influence binding interactions.
Physicochemical Properties
Melting points (MPs) reflect crystallinity and intermolecular forces:
- Hydroxyl Groups : Compound 3b (, MP 303–304°C) shows higher MPs than methylated analogs (e.g., 3a, MP 148–150°C), attributed to hydrogen bonding .
- Fluorophenyl Derivatives: Compound 28 (, MP 230–232°C) has a higher MP than non-polar substituents (e.g., trifluoromethyl in 27, MP 227–229°C), highlighting fluorine’s polar influence .
- Thioether Effects : The target compound’s MP is unreported, but thioether-containing analogs (e.g., ) may exhibit lower MPs than oxygenated counterparts due to reduced H-bonding capacity.
Data Table: Comparative Analysis of Thieno-Pyrimidinone/Pyridinone Derivatives
Key Observations and Implications
Substituent Effects : Fluorine and thioether groups in the target compound may enhance metabolic stability and membrane permeability compared to hydroxyl or methoxy analogs .
Synthetic Feasibility : Cross-coupling and alkylation methods () are viable for modifying aryl/thioether groups, though yields vary with substituent complexity .
Analytical Confirmation : Structural characterization via NMR and LC-MS () is standard, while crystallography () remains critical for absolute configuration determination .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
